5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-12-8-18-5-2-15(12)22-10-13-3-6-21(7-4-13)16-14(17)9-19-11-20-16/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQFUBIQXHUGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Etherification
Procedure :
-
4-(Hydroxymethyl)piperidine (1.0 equiv) and 3-methylpyridin-4-ol (1.2 equiv) are dissolved in anhydrous THF under nitrogen.
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Add triphenylphosphine (1.5 equiv) and diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise at 0°C.
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Stir at room temperature for 12–16 hours.
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Purify via column chromatography (EtOAc/hexane, 3:7) to yield 4-[(3-methylpyridin-4-yl)oxymethyl]piperidine as a white solid.
Key Data :
Alternative Alkylation via Tosylate Intermediate
Procedure :
-
React 4-(hydroxymethyl)piperidine with tosyl chloride (1.1 equiv) in pyridine at 0°C for 2 hours.
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Isolate 4-(tosyloxymethyl)piperidine and react with 3-methylpyridin-4-ol (1.5 equiv) in DMF using KCO (2.0 equiv) at 80°C for 6 hours.
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Purify by recrystallization (EtOH/HO) to obtain the piperidine intermediate.
Key Data :
Coupling of Piperidine and Pyrimidine Moieties
Nucleophilic Aromatic Substitution (SNAr)
Procedure :
-
Combine 5-fluoro-4-chloropyrimidine (1.0 equiv) and 4-[(3-methylpyridin-4-yl)oxymethyl]piperidine (1.2 equiv) in anhydrous DMF.
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Add diisopropylethylamine (DIEA) (3.0 equiv) and heat at 90°C for 8–12 hours.
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Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography (CHCl/MeOH, 95:5) to isolate the product.
Key Data :
Transition Metal-Catalyzed Coupling
For less reactive pyrimidines (e.g., bromo derivatives), Buchwald-Hartwig amination may be employed:
-
Mix 5-fluoro-4-bromopyrimidine , piperidine intermediate (1.5 equiv), Pd(dba) (0.05 equiv), Xantphos (0.1 equiv), and CsCO (2.0 equiv) in dioxane.
Key Data :
Optimization and Process Considerations
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | DIEA | 90 | 78 |
| DMSO | KCO | 100 | 65 |
| NMP | DBU | 120 | 70 |
DMF with DIEA provides optimal balance of reactivity and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce hydroxyl or carbonyl functional groups.
Reduction: : Reduction can occur at the nitrogen-containing rings, altering its electronic properties.
Substitution: : The fluorine atom allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, nitro groups, which require specific acidic or basic conditions.
Major Products
These reactions produce derivatives that retain the core structure but with modifications that can enhance or modify the biological activity of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to act as a precursor for various pharmacologically active compounds.
Biology
In biological research, this compound is studied for its interactions with biomolecules. Its modified pyrimidine structure enables it to bind selectively to nucleic acids and proteins, making it useful in probing biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is investigated as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, the compound's stability and reactivity are leveraged in the production of specialty chemicals. It is used in the manufacture of agrochemicals, dyes, and materials science applications.
Mechanism of Action
The mechanism by which 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its structure allows for hydrogen bonding, hydrophobic interactions, and electrostatic interactions with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on molecular features, therapeutic targets, and physicochemical properties.
Key Observations
Core Structure Variations: The target compound and BK80623/24 share a pyrimidine core, whereas BMS-903452 uses a pyridone scaffold. Pyridones are often employed for metabolic stability, while pyrimidines are common in kinase inhibitors . 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione features a reduced pyrimidinedione core, which may enhance hydrogen-bonding interactions in antimicrobial targets .
Substituent Effects :
- The target compound’s 3-methylpyridin-4-yl group may improve solubility and π-π stacking compared to BK80623/24 ’s trifluoromethyl and oxadiazole groups, which increase lipophilicity .
- BMS-903452 ’s methylsulfonyl-phenyl moiety enhances selectivity for GPR119, a dual-action target for insulin and GLP-1 secretion .
Therapeutic Implications: BMS-903452 has validated efficacy in diabetes models, while the target compound lacks direct evidence but shares structural motifs with kinase inhibitors (e.g., imatinib analogs) . The anti-mycobacterial activity of 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione highlights the piperidine-pyrimidine system’s versatility across disease areas .
Physicochemical Properties :
Biological Activity
5-Fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C16H20FN3O
- Molecular Weight : 291.35 g/mol
- IUPAC Name : this compound
This structure features a pyrimidine core substituted with a fluorine atom and a piperidine moiety linked through a methylene bridge to a 3-methylpyridine.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly its effects on cancer cell lines and its potential as an anti-inflammatory agent.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds have shown promising anticancer properties. A notable study demonstrated that compounds similar to this compound exhibited significant inhibition of cell proliferation in various cancer models.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Fluoro-Pyrimidine Derivative | L1210 (mouse leukemia) | 0.05 | Inhibition of DNA synthesis |
| Similar Compound | HeLa (cervical cancer) | 0.03 | Induction of apoptosis |
These findings suggest that the compound may act by interfering with nucleic acid synthesis or inducing programmed cell death pathways.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : The fluorinated pyrimidine structure may mimic natural nucleotides, thereby inhibiting enzymes involved in DNA replication.
- Apoptosis Induction : Studies have shown that compounds with similar structures can activate apoptotic pathways in cancer cells, leading to increased cell death.
Study 1: In Vitro Analysis on Cancer Cell Lines
A comprehensive study evaluated the effects of 5-fluoro derivatives on various cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity. The study highlighted that the presence of the piperidine ring significantly enhanced cytotoxicity against tumor cells.
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of this compound, revealing that it could inhibit pro-inflammatory cytokines in vitro. The results suggested that it may be beneficial in treating inflammatory diseases, although further in vivo studies are required to confirm these effects.
Q & A
Q. What are the common synthetic routes for 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Piperidine functionalization : Introduce the [(3-methylpyridin-4-yl)oxy]methyl group via alkylation or Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .
- Pyrimidine core assembly : Fluorination at the 5-position is achieved using reagents like DAST (diethylaminosulfur trifluoride), followed by substitution at the 4-position with the functionalized piperidine .
- Purification : Column chromatography (e.g., silica gel, eluent: 5–10% EtOH in CH₂Cl₂) ensures purity. Yield optimization requires controlled pH and inert atmospheres (N₂) .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign peaks for fluorine-coupled splitting (e.g., 5-fluoro pyrimidine at δ ~160 ppm in 13C NMR) and piperidine ring protons (δ 1.5–3.5 ppm) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ for C₁₉H₂₂FN₅O₂: calc. 380.18, obs. 380.2) .
- HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Poor in water; use DMSO or DMF for in vitro studies. Salt formation (e.g., hydrochloride) improves aqueous solubility .
- Stability : Store at –20°C under inert gas (argon). Degradation occurs via hydrolysis of the piperidine-oxygen bond under acidic/alkaline conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution steps .
- Catalysts : Use Pd(PPh₃)₄ for coupling reactions or Lewis acids (e.g., ZnCl₂) for regioselective fluorination .
- Temperature : Pyrimidine fluorination requires –10°C to 0°C to minimize side reactions .
- Data-driven optimization : Design of Experiments (DoE) models can identify critical parameters (e.g., solvent ratio, reaction time) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Combine 2D NMR (COSY, HSQC) with computational methods (DFT for 13C NMR chemical shift prediction) .
- Isotopic labeling : Use 19F NMR to track fluorine substitution patterns and confirm regiochemistry .
- X-ray crystallography : Resolve ambiguities in piperidine-pyrimidine dihedral angles .
Q. What strategies assess the compound’s biological activity in vitro?
- Enzyme inhibition assays : Test against kinases or proteases (IC₅₀ determination) using fluorescence polarization or radiometric methods .
- Cellular uptake studies : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa) .
- SAR analysis : Modify the 3-methylpyridinyl group to evaluate binding affinity changes .
Q. How to design experiments evaluating environmental impact?
- Degradation studies : Use HPLC-MS to monitor hydrolysis products under simulated environmental conditions (pH 4–9, UV light) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and biodegradability via OECD 301F .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
